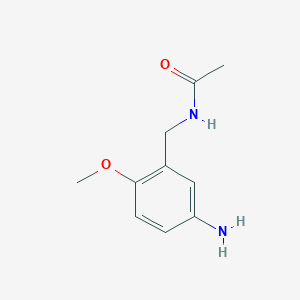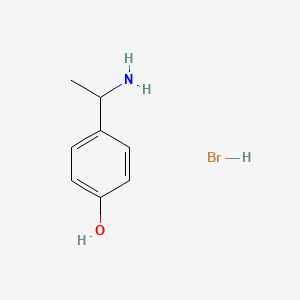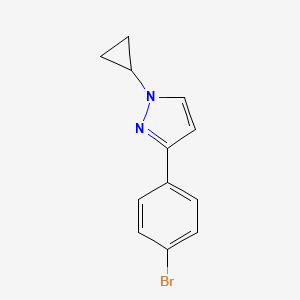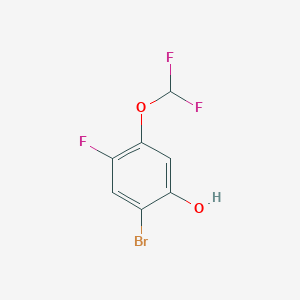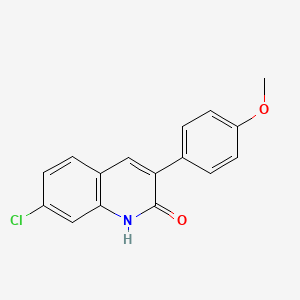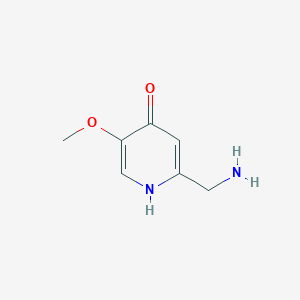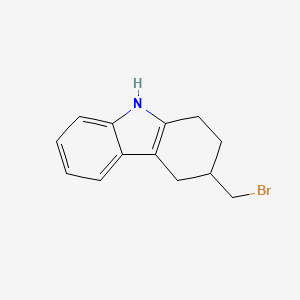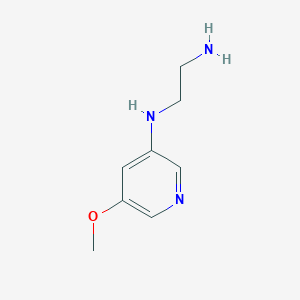
2-Fluoro-5-(furan-2-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Fluoro-5-(furan-2-yl)benzaldehyde is an organic compound with the molecular formula C11H7FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a furan ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(furan-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with a furan derivative under specific conditions. For example, the reaction can be carried out using a Lewis acid catalyst such as aluminum trichloride in a solvent like dichloroethane . The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
2-Fluoro-5-(furan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: 2-Fluoro-5-(2-furyl)benzoic acid.
Reduction: 2-Fluoro-5-(2-furyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Fluoro-5-(furan-2-yl)benzaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 2-Fluoro-5-(furan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the furan ring can influence the compound’s reactivity and binding affinity to various biological molecules. For example, the compound may act as an inhibitor of certain enzymes by forming covalent or non-covalent interactions with the active site . The exact mechanism can vary depending on the specific application and target molecule.
類似化合物との比較
Similar Compounds
2-Fluorobenzaldehyde: A simpler analog with only a fluorine substituent on the benzene ring.
5-(2-Furyl)benzaldehyde: A compound with a furan ring but without the fluorine substituent.
2-Fluoro-4-(2-furyl)benzaldehyde: A positional isomer with the fluorine atom at a different position on the benzene ring.
Uniqueness
2-Fluoro-5-(furan-2-yl)benzaldehyde is unique due to the combined presence of both the fluorine atom and the furan ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. The compound’s structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry .
特性
分子式 |
C11H7FO2 |
|---|---|
分子量 |
190.17 g/mol |
IUPAC名 |
2-fluoro-5-(furan-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H7FO2/c12-10-4-3-8(6-9(10)7-13)11-2-1-5-14-11/h1-7H |
InChIキー |
SSUKSMUMHWJJEB-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)F)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
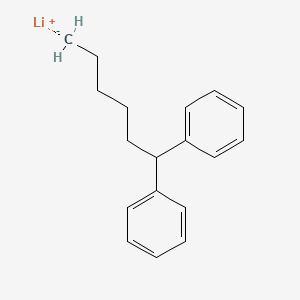
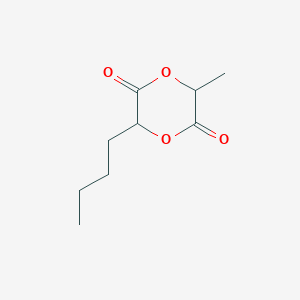
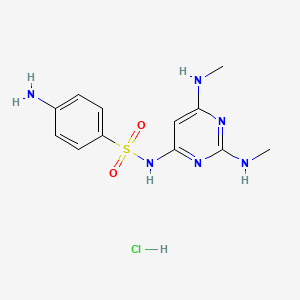
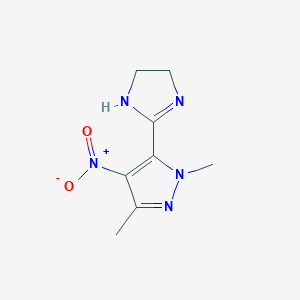
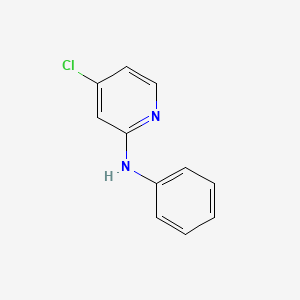
![2-({[4-(Aminomethyl)cyclohexyl]methyl}amino)ethan-1-ol](/img/structure/B8564975.png)
